Isoalvaxanthone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H24O6 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
1,3,5,6-tetrahydroxy-2-(2-methylbut-3-en-2-yl)-7-(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C23H24O6/c1-6-23(4,5)17-14(24)10-15-16(20(17)27)19(26)13-9-12(8-7-11(2)3)18(25)21(28)22(13)29-15/h6-7,9-10,24-25,27-28H,1,8H2,2-5H3 |
InChI Key |
HSGGSJBRVQFVGH-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C2=O)C(=C(C(=C3)O)C(C)(C)C=C)O)C |
Canonical SMILES |
CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C2=O)C(=C(C(=C3)O)C(C)(C)C=C)O)C |
Synonyms |
isoalvaxanthone |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Isoalvaxanthone
Biogeographical Distribution and Source Organisms of Isoalvaxanthone
The presence of this compound is confined to specific organisms, primarily within the plant kingdom, with a distinct geographical footprint.
Research has identified this compound as a constituent of plants belonging to the Moraceae family, particularly within the genera Cudrania and Maclura. waocp.orgnih.govresearchgate.netresearchgate.net These two genera are closely related, with some botanists proposing a broader definition of Maclura that includes species formerly classified under Cudrania. wikipedia.org
Specific species from which this compound has been isolated include:
Cudrania cochinchinensis : This species is a primary source from which this compound has been isolated and studied. waocp.orgnih.govnih.govrsc.org
Maclura cochinchinensis : this compound has also been identified in the roots of this plant. researchgate.netplantaedb.com It is worth noting that Maclura amboinensis is considered a synonym for Maclura cochinchinensis. researchgate.netkew.org
Cudrania tricuspidata : While a known source of various xanthones, its specific role in producing this compound is noted in the context of related compounds. waocp.orgunc.edu
The biogeographical range of these plants is predominantly in Asia and Australia. Maclura cochinchinensis is native to China, Malesia, and northern Australia. wikipedia.orgplantaedb.com The genus Maclura has a broader tropical distribution, with its origins likely in South America, spreading to Africa and the northern hemisphere. researchgate.netmdpi.com Cudrania tricuspidata, also known as the silkworm thorn, is native to East Asia, including China and Korea. unc.eduontosight.ai
Table 1: Plant Sources and Biogeographical Distribution of this compound
| Genus | Species | Part of Plant | Biogeographical Distribution |
|---|---|---|---|
| Cudrania | Cudrania cochinchinensis | Roots | East Asia |
| Maclura | Maclura cochinchinensis (syn. M. amboinensis) | Roots, Heartwood | China, Malesia, Northern Australia |
While plants are the dominant source of xanthones, accounting for approximately 80% of all known natural xanthones, these compounds also originate from fungi and lichens (15% and 5%, respectively). frontiersin.org Genera of fungi such as Aspergillus, Penicillium, and Helminthosporium, as well as some bacteria like Streptomyces, are known producers of various xanthones. frontiersin.orgup.ptmdpi.com Marine-derived fungi, in particular, have been identified as a source of novel xanthone (B1684191) structures. researchgate.netnih.gov
However, to date, the scientific literature has not specifically documented the isolation of this compound from fungal or microbial sources. Research has primarily focused on its extraction from the aforementioned plant species.
Advanced Extraction Techniques for this compound from Natural Matrices
The extraction of this compound from plant material involves separating the compound from the complex matrix in which it is found. This process has evolved from traditional solvent-based methods to more advanced and efficient technologies.
The choice of solvent is a critical factor in the extraction of xanthones. Due to their chemical nature, xanthone aglycones like this compound are soluble in organic solvents such as acetone, methanol (B129727), and ethanol (B145695), but insoluble in water. amu.edu.az
Studies on xanthone extraction from various plant sources, primarily mangosteen pericarp, provide insights applicable to this compound.
Ethanol is frequently cited as a highly effective solvent. nih.gov
Acetone has also been shown to yield high levels of total xanthones, particularly with longer extraction times. researchgate.net
Ethyl acetate (B1210297) , hexane , and methanol are other common solvents used in the extraction process. nih.govscispace.com A sequential extraction using water, hexane, and acetonitrile (B52724) has also been shown to be effective. plos.org
Optimization of the extraction process involves manipulating several parameters to maximize yield. Key variables include the solvent-to-solid ratio, extraction time, and temperature. For instance, one study on microwave-assisted extraction (MAE) identified optimal conditions as a 71% ethanol concentration, a 25 mL/g solvent-to-solid ratio, and an irradiation time of 2.24 minutes. nih.govresearchgate.net Another study using subcritical ethanol extraction found that 95% ethanol at 160°C for 30 minutes provided the highest recovery of xanthones. ijcea.org
Table 2: Comparison of Extraction Solvents for Xanthones
| Solvent | Polarity | Observations from Research |
|---|---|---|
| Ethanol | Polar | Often performs best for extracting xanthones and antioxidants. nih.gov Used effectively in UAE, MAE, and subcritical extraction methods. ijcea.orgmdpi.com |
| Acetone | Polar | Can yield the highest total xanthone content, especially with extended extraction times (e.g., 48 hours). researchgate.net |
| Ethyl Acetate | Intermediate Polarity | Commonly used in Soxhlet and microwave-assisted extraction. scispace.commdpi.com |
| Methanol | Polar | A common solvent for xanthone extraction, used in UAE and other methods. undip.ac.ide3s-conferences.org |
To overcome the limitations of conventional methods, such as long extraction times and large solvent volumes, several modern technologies have been applied to the extraction of xanthones.
Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and compound release. ijfsab.com Studies show UAE is an economical and effective method for xanthone extraction. mdpi.comresearchgate.net Optimal conditions have been reported as using 80% ethanol at a temperature of 33°C, or methanol at a frequency of 40 kHz and a temperature of 35°C for 30 minutes. mdpi.come3s-conferences.org
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to rapid extraction. mdpi.com It significantly reduces extraction time and solvent consumption. mdpi.comtsijournals.com Optimized conditions for xanthone extraction have been identified, such as using 71% ethanol for 2.24 minutes. nih.gov
Supercritical Fluid Extraction (SFE): This method employs a supercritical fluid, typically carbon dioxide (CO2), as the solvent. jst.go.jpresearchgate.net The low solubility of xanthones in pure SC-CO2 often necessitates the addition of a polar co-solvent, or entrainer, such as ethanol, which significantly improves the extraction yield. nih.govjst.go.jpcftri.res.in
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this automated technique uses conventional solvents at elevated temperatures and pressures. nih.gov This method was shown to be effective for xanthone extraction using 95% ethanol, with optimization of temperature, static time, and flush volume leading to a rapid 30-minute extraction. lcms.cz
Table 3: Overview of Emerging Extraction Technologies for Xanthones
| Technology | Principle | Advantages |
|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Uses sound waves to create cavitation, disrupting cell walls. ijfsab.com | Reduced extraction time, increased efficiency, economical. mdpi.comresearchgate.net |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid, targeted heating of the solvent and matrix. mdpi.com | Very fast, reduced solvent usage, improved yield. mdpi.comtsijournals.com |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as a tunable solvent. jst.go.jp | Environmentally friendly (uses CO2), allows for selective extraction. |
Chromatographic Purification Strategies for this compound
Following crude extraction, chromatographic techniques are essential for the isolation and purification of this compound from the mixture of co-extracted compounds. amu.edu.az The separation of xanthones can be challenging due to their structural similarities. nih.gov
Column Chromatography (CC): This is a fundamental step in purification. Crude extracts are typically subjected to column chromatography over silica (B1680970) gel. amu.edu.az A gradient elution system, starting with non-polar solvents (like n-hexane or petroleum ether) and gradually increasing polarity with solvents like ethyl acetate and methanol, is used to separate fractions based on polarity. amu.edu.az
Thin-Layer Chromatography (TLC): TLC is widely used to monitor the fractions collected from column chromatography and to identify the presence of target compounds by comparing their retention factor (Rf) values with a standard. amu.edu.aznih.gov Xanthones can often be visualized by their fluorescence under UV light. amu.edu.az
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both the final purification (preparative HPLC) and the quantitative analysis of this compound. amu.edu.aznih.gov Reversed-phase columns (e.g., C18) are commonly employed, with mobile phases typically consisting of acetonitrile and water mixtures. amu.edu.azoup.com
High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that has been successfully used for the one-step separation and purification of xanthones from a crude extract using a two-phase solvent system. nih.gov
Table 4: Chromatographic Methods for this compound Purification
| Method | Stationary/Mobile Phase Principle | Purpose |
|---|---|---|
| Column Chromatography (CC) | Solid stationary phase (e.g., silica gel) with a liquid mobile phase of increasing polarity. amu.edu.az | Initial fractionation and large-scale separation of crude extract. |
| Thin-Layer Chromatography (TLC) | Solid stationary phase on a plate with a liquid mobile phase. amu.edu.az | Rapid analysis, monitoring CC fractions, purity checks. nih.govresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation on a packed column (e.g., C18) with a high-pressure liquid mobile phase. oup.com | Final purification (preparative), quantitative analysis, purity verification. nih.gov |
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| α-mangostin |
| γ-mangostin |
| Macluraxanthone (B191769) |
| Gerontoxanthone-I |
High-Performance Liquid Chromatography (HPLC) in this compound Isolation
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. wikipedia.orgadvancechemjournal.com It is a cornerstone in the final purification stages of natural products like this compound due to its high resolution and efficiency. kromasil.com HPLC operates by pumping a solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). advancechemjournal.com The separation is based on the differential interactions of each component with the stationary and mobile phases. advancechemjournal.com
In a typical workflow for this compound, fractions enriched with the compound from preliminary separation steps are subjected to preparative or semi-preparative HPLC. Reversed-phase HPLC is commonly employed, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, often consisting of acetonitrile and water or methanol and water. Components are separated based on their hydrophobicity, with less polar compounds like this compound being retained longer on the column.
The high resolving power of HPLC allows for the separation of this compound from structurally similar xanthones that may be present in the same fraction. kromasil.com The process is highly reproducible and scalable, ensuring consistent purity of the final isolated compound. kromasil.com
Table 1: HPLC in Natural Product Isolation
| Feature | Description | Relevance to this compound Isolation |
|---|---|---|
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase under high pressure. wikipedia.orgadvancechemjournal.com | Allows for fine separation of this compound from other closely related xanthones and impurities. |
| Stationary Phases | Commonly C18 or C8 bonded silica for reversed-phase chromatography. wikipedia.org | The non-polar nature of these columns is well-suited for retaining and separating prenylated xanthones. |
| Mobile Phases | Typically gradients of polar solvents like water mixed with acetonitrile or methanol. wikipedia.org | The gradient elution allows for the sequential release of compounds with varying polarities, ensuring a clean separation. |
| Detection | UV-Vis detectors are common, as xanthones possess strong chromophores that absorb UV light. | Facilitates real-time monitoring of the column effluent and collection of the precise fraction containing this compound. |
| Scale | Can be analytical, semi-preparative, or preparative. kromasil.com | Preparative HPLC is used as the final step to obtain pure this compound in milligram quantities for structural elucidation and bioassays. |
Countercurrent Chromatography (CCC) for this compound Enrichment
Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid stationary support. chromatographyonline.comwikipedia.org This technique is particularly advantageous for the initial fractionation of crude plant extracts because it eliminates irreversible adsorption of the sample onto a solid matrix, leading to high recovery of target compounds. chromatographyonline.commdpi.com CCC separates compounds based on their differential partitioning between two immiscible liquid phases. aocs.org
For the enrichment of this compound, a crude extract from a source such as Maclura cochinchinensis would be dissolved in a biphasic solvent system. This system, often composed of mixtures like hexane-ethyl acetate-methanol-water (HEMWat), is chosen based on the partition coefficient of this compound. wikipedia.org In the CCC instrument, one liquid phase is held stationary by centrifugal force while the other is pumped through it as the mobile phase. wikipedia.org As the mobile phase flows through the stationary phase, the components of the extract undergo thousands of partitioning steps, leading to their separation based on solubility in the two phases. aocs.org
CCC is highly effective for processing large quantities of crude extract, making it an ideal enrichment step prior to final purification by HPLC. chromatographyonline.com It can effectively remove highly polar or non-polar impurities, yielding fractions significantly enriched in xanthones like this compound.
Table 2: Role of Countercurrent Chromatography (CCC) in Enrichment
| Feature | Description | Relevance to this compound Enrichment |
|---|---|---|
| Principle | Support-free liquid-liquid partition chromatography. chromatographyonline.comwikipedia.org | Avoids sample loss and degradation that can occur on solid supports, maximizing the yield of this compound. mdpi.com |
| Solvent System | A biphasic system of two immiscible liquids (e.g., HEMWat). wikipedia.org | The choice of solvent system is critical and is tailored to the partition coefficient of this compound for optimal separation. |
| Operation Mode | One liquid phase is stationary while the other is mobile, driven by centrifugal or gravitational forces. wikipedia.orgaocs.org | Allows for continuous partitioning and separation of compounds within the extract. |
| Sample Capacity | High sample loading capacity, suitable for preparative-scale work. aocs.org | Ideal for the initial fractionation of large amounts of crude plant extract to enrich the concentration of this compound. |
| Outcome | Enriched fractions containing a group of similar compounds (e.g., xanthones). | Provides a simplified mixture that is more amenable to high-resolution purification by techniques like HPLC. |
Flash Chromatography and Preparative Thin-Layer Chromatography (TLC) in this compound Workflows
Flash chromatography and preparative thin-layer chromatography (TLC) are valuable tools in the purification workflow for natural products like this compound, particularly for rapid, medium-resolution separations. units.itajrconline.org
Flash chromatography is an air pressure-driven version of preparative column chromatography that is faster and more efficient than traditional gravity-fed columns. iajpr.com It is often used after an initial extraction to quickly separate the crude material into several less complex fractions. The choice of solvent system for flash chromatography is typically guided by prior analysis using analytical TLC. ajrconline.org A solvent system that provides a good separation and a retention factor (Rf) of approximately 0.15-0.2 for the target compound on a TLC plate is often selected for the flash column. ajrconline.org This technique can process gram-scale quantities of extract in a relatively short time, making it a workhorse for preliminary purification. units.it
Preparative TLC is used to purify much smaller quantities of a compound, typically on a milligram scale. silicycle.comrochester.edu In this method, the sample is applied as a thin band onto a large plate coated with a thick layer of adsorbent (like silica gel). rochester.edu After developing the plate in a suitable solvent system, the separated bands of compounds are visualized (often under UV light). The band corresponding to this compound is then physically scraped from the plate, and the compound is eluted from the silica with a polar solvent. rochester.edu While labor-intensive, it is a simple and inexpensive method for obtaining a small amount of pure sample, often for analytical or preliminary testing purposes.
Table 3: Comparison of Flash Chromatography and Preparative TLC
| Feature | Flash Chromatography | Preparative TLC |
|---|---|---|
| Principle | Air pressure-driven liquid column chromatography. iajpr.com | Adsorption chromatography on a flat plate with a thick adsorbent layer. silicycle.com |
| Resolution | Moderate. units.it | Can be high for small samples. |
| Sample Scale | 0.01 - 10.0 g. units.it | Milligram scale (10-100 mg). rochester.edu |
| Speed | Fast (typically 10-15 minutes). units.it | Slower, involves manual scraping and elution. |
| Application | Rapid, routine purification and fractionation of crude or partially purified extracts. ajrconline.org | Final purification of small quantities or for isolating compounds from a complex mixture for initial identification. rochester.edu |
Structural Elucidation of Isoalvaxanthone and Its Biosynthetic Congeners
Spectroscopic Approaches for Isoalvaxanthone Structure Determination
Spectroscopy is the cornerstone for the structural elucidation of novel compounds. By analyzing the interaction of electromagnetic radiation with a molecule, chemists can deduce its framework, identify functional groups, and piece together its complete structure. For xanthone (B1684191) derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy is routinely employed. acs.orgspectrabase.com
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. whiterose.ac.uk One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of individual protons and carbons, while two-dimensional (2D) NMR experiments reveal the connectivity between them. echemi.comnih.gov
For a molecule like this compound, ¹H NMR would show signals for aromatic protons on the xanthone core, protons of the prenyl side chains, and exchangeable protons from hydroxyl groups. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) are critical for assigning these protons. researchgate.net The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their type (methyl, methylene, methine, or quaternary) can be determined using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). unsri.ac.iddntb.gov.uaacs.org
To establish the complete structure, 2D NMR experiments are essential:
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds, helping to piece together spin systems within the molecule, such as the protons within a prenyl group. echemi.comd-nb.info
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, providing definitive ¹H-C one-bond connections. echemi.comnih.gov
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting different fragments of the molecule. It shows correlations between protons and carbons over two or three bonds (²J and ³J), which allows for the placement of substituents like prenyl groups and hydroxyl groups onto the xanthone scaffold by observing correlations to quaternary carbons and across heteroatoms. nih.govnih.gov
While the specific NMR data for this compound is contained within specialized literature mdpi.comnih.gov, the data for a closely related prenylated xanthone, 1,3,7-Trihydroxy-2-(3-methyl-2-butenyl)-8-(3-hydroxy-3-methylbutyl)xanthone (1) , with a molecular formula of C₂₃H₂₆O₆, provides an illustrative example of the expected signals. acs.org
Table 1: ¹H and ¹³C NMR Data for a representative Prenylated Xanthone (1) in Acetone-d₆ acs.org
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) | HMBC Correlations (H to C) |
| 1 | 163.7 | - | - |
| 2 | 111.1 | - | - |
| 3 | 161.9 | - | - |
| 4 | 93.3 | 6.29, s | C-2, C-3, C-4a, C-9a |
| 4a | 156.3 | - | - |
| 5 | 116.8 | 7.08, d (8.8) | C-6, C-7, C-8a |
| 6 | 124.5 | 7.58, d (8.8) | C-5, C-8, C-8a |
| 7 | 152.5 | - | - |
| 8 | 119.6 | - | - |
| 8a | 131.1 | - | - |
| 9 | 184.3 | - | - |
| 9a | 104.3 | - | - |
| 10 | 22.3 | 3.37, d (7.2) | C-1, C-2, C-3, C-11, C-12 |
| 11 | 123.0 | 5.29, t (7.2) | C-2, C-10, C-12, C-13, C-14 |
| 12 | 131.6 | - | - |
| 13 | 25.8 | 1.79, s | C-11, C-12, C-14 |
| 14 | 17.8 | 1.65, s | C-11, C-12, C-13 |
| 15 | 45.4 | 3.14, dd (10.0, 4.4) | C-7, C-8, C-8a, C-16, C-17 |
| 16 | 23.4 | 1.83, m | C-15, C-17, C-18, C-19 |
| 17 | 70.8 | - | - |
| 18 | 29.8 | 1.25, s | C-16, C-17, C-19 |
| 19 | 29.8 | 1.25, s | C-16, C-17, C-18 |
Data sourced from a study on xanthones from Garcinia mangostana and is used here for illustrative purposes. acs.org
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the determination of the molecular formula. scispace.com For this compound, HRMS would confirm its elemental composition of C₂₃H₂₄O₆. nih.gov
Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion. nih.gov The fragmentation pattern is often characteristic of the compound class and can help to identify specific structural motifs, such as the loss of parts of the prenyl side chains. By analyzing the neutral losses and the masses of the resulting fragment ions, researchers can confirm the nature and location of substituents on the xanthone core. inpa.gov.br For prenylated xanthones, characteristic fragmentations often involve cleavages within the isoprenoid units. guidechem.com
Table 2: Representative Mass Spectrometry Data for a Prenylated Xanthone
| Technique | Ionization Mode | Observed m/z | Deduced Information | Reference |
| HREIMS | EI | 398.1725 [M]⁺ | Molecular Formula: C₂₃H₂₆O₆ | acs.org |
| HRESIMS | ESI | 407.1527 [M-H]⁻ | Molecular Formula: C₂₄H₂₄O₆ | scispace.com |
| HR-FAB-MS | FAB (negative) | 443.1709 [M-H]⁻ | Molecular Formula: C₂₄H₂₈O₈ | acs.org |
Data from various prenylated xanthones illustrate the application of different MS techniques.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of IR radiation, which excites molecular vibrations. chemfaces.comdoc-developpement-durable.org For a polyprenylated xanthone like this compound, the IR spectrum would be expected to show characteristic absorption bands. waocp.orgacgpubs.org
Table 3: Typical IR Absorption Bands for a Prenylated Xanthone acs.orgguidechem.com
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 (broad) | O-H stretch | Phenolic Hydroxyl (-OH) |
| ~2960-2850 | C-H stretch | Aliphatic (from prenyl groups) |
| ~1650-1630 | C=O stretch | Conjugated Ketone (xanthone) |
| ~1610, 1580, 1460 | C=C stretch | Aromatic Ring |
| ~1320-1210 | C-O stretch | Aryl ether, Phenol (B47542) |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. psu.ac.thacs.org The xanthone core is an extensive chromophore. The positions of the absorption maxima (λ_max) are characteristic of the xanthone skeleton and are influenced by the substitution pattern, particularly the hydroxyl groups. jst.go.jpnih.gov
Table 4: Typical UV-Vis Absorption Maxima for a Prenylated Xanthone in Methanol (B129727) acs.orgresearchgate.net
| λ_max (nm) | Type of Transition |
| ~245 | π → π |
| ~260 | π → π |
| ~320 | π → π |
| ~350-360 | n → π |
X-ray Crystallography for Absolute Configuration of this compound
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be grown. researchgate.netbiosynth.commdpi.com The technique involves diffracting X-rays off the electron clouds of the atoms arranged in a periodic crystal lattice. The resulting diffraction pattern allows for the calculation of a 3D electron density map, from which the precise position of each atom can be determined. mdpi.com
For many natural products, obtaining crystals of sufficient quality for X-ray analysis can be a significant challenge. scispace.com In the case of this compound, the structure was primarily elucidated using spectroscopic methods. mdpi.com There are no reports in the searched literature of a single-crystal X-ray diffraction analysis being performed on this compound. However, this technique has been successfully applied to other related xanthone derivatives, confirming their relative and absolute configurations. whiterose.ac.ukdntb.gov.uapsu.ac.thscispace.com
Computational Chemistry and Molecular Modeling in this compound Structural Confirmation
In modern natural product chemistry, computational methods are increasingly used to support and confirm structural assignments. Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict molecular properties, including NMR chemical shifts. scispace.com
The typical workflow involves:
Proposing several possible candidate structures based on initial spectroscopic data.
Performing geometry optimization for each candidate structure using DFT to find its lowest energy conformation.
Calculating the NMR shielding tensors for the optimized structures using methods like GIAO (Gauge-Including Atomic Orbital). inpa.gov.br
Converting the calculated shielding tensors into chemical shifts (δ) by scaling them against known standards.
Comparing the calculated ¹H and ¹³C NMR chemical shifts for each candidate structure with the experimental data. The structure that shows the best correlation (e.g., lowest mean absolute error) is deemed the most likely correct structure.
This computational approach is particularly valuable for distinguishing between isomers with very similar spectroscopic properties. While no specific computational studies focused solely on this compound were found in the searched literature, DFT calculations are routinely used to confirm the structures of new, complex xanthones.
Biosynthetic Pathways and Enzymology of Isoalvaxanthone
Elucidation of Precursor Molecules in Isoalvaxanthone Biosynthesis
The biosynthesis of the core xanthone (B1684191) structure is a classic example of a mixed biosynthetic pathway, drawing precursors from two major metabolic routes within the plant. frontiersin.org This fundamental process is believed to hold true for the formation of the xanthone core of this compound.
Involvement of the Shikimate Pathway in Xanthone Core Formation
The shikimate pathway is a crucial metabolic route in plants and microorganisms for the production of aromatic amino acids. researchgate.netnih.govmdpi.comcsic.es For xanthone biosynthesis, this pathway provides one of the two aromatic rings (Ring B). researchgate.netnih.govsnscourseware.org The pathway begins with the precursors phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and proceeds through a series of enzymatic steps to produce shikimic acid and ultimately chorismic acid. researchgate.netnih.gov Chorismic acid is a key branch-point intermediate that leads to the formation of the aromatic amino acids L-phenylalanine and L-tyrosine. ontosight.ai In the context of xanthone biosynthesis, a derivative of the shikimate pathway, often a hydroxylated benzoic acid, serves as a key building block for the xanthone scaffold. researchgate.netnih.gov
Contributions of the Acetate (B1210297) Pathway to this compound Structure
The second aromatic ring (Ring A) of the xanthone core is derived from the acetate pathway, also known as the polyketide pathway. frontiersin.orgresearchgate.net This pathway utilizes acetyl-CoA and its carboxylated derivative, malonyl-CoA, as the basic building blocks. nih.govnih.gov Through a series of condensation reactions catalyzed by polyketide synthases, a poly-β-keto chain is assembled. nih.gov This chain then undergoes intramolecular cyclization and aromatization to form the second aromatic ring, which is subsequently joined with the shikimate-derived precursor to form the fundamental dibenzo-γ-pyrone structure of the xanthone. researchgate.netsnscourseware.org
Identification and Characterization of Enzymes Catalyzing this compound Biogenesis
While the general enzymatic classes involved in xanthone biosynthesis are known, the specific enzymes responsible for the synthesis of this compound have not been fully characterized. The formation of the xanthone core from its precursors involves a key oxidative cyclization step. researchgate.netrsc.org This reaction is typically catalyzed by cytochrome P450 monooxygenases, which facilitate the intramolecular coupling of the two aromatic rings to form the central pyrone ring. nih.govnih.gov
For this compound, which is a prenylated xanthone, a crucial subsequent step is the attachment of one or more prenyl groups to the xanthone core. This reaction is catalyzed by a class of enzymes known as prenyltransferases. nih.govnih.gov These enzymes utilize prenyl diphosphate (B83284) donors, such as dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), to attach the isoprenoid side chains to the xanthone scaffold. The specific prenyltransferase(s) involved in the biosynthesis of this compound, their substrate specificity, and their regioselectivity (the specific position on the xanthone core where the prenyl group is attached) are areas of active research. csic.esnih.gov The characterization of these enzymes is essential for understanding how the unique structure of this compound is achieved. csic.es
Isotopic Labeling Studies and Metabolic Engineering in this compound Production
Isotopic labeling is a powerful technique used to elucidate biosynthetic pathways by tracing the incorporation of labeled precursors into the final natural product. nih.govresearchgate.net By feeding plants or cell cultures with substrates containing stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ²H, ¹⁸O), researchers can determine the origin of each atom in the target molecule, thereby confirming the precursor molecules and the sequence of reactions. researchgate.netnih.gov While such studies have been instrumental in confirming the general shikimate-acetate origin of the xanthone scaffold, specific isotopic labeling studies focusing exclusively on the elucidation of the complete this compound biosynthetic pathway are not extensively documented in the available literature. nih.gov
Metabolic engineering offers the potential to enhance the production of valuable natural products like this compound in microbial or plant-based systems. This involves the manipulation of biosynthetic pathways by overexpressing genes encoding key enzymes, silencing competing pathways, or introducing new genes to create novel compounds. For prenylated xanthones, the identification and characterization of the specific polyketide synthases, cyclases, and particularly the prenyltransferases are critical prerequisites for successful metabolic engineering. nih.gov While the metabolic engineering of other complex natural products is an active area of research, specific and detailed reports on the metabolic engineering of this compound production are not yet widely available, indicating that this is a promising avenue for future research.
Synthetic Chemistry of Isoalvaxanthone and Its Analogues
Total Synthesis Strategies for Isoalvaxanthone
The total synthesis of this compound, while not extensively documented in dedicated publications, can be approached using well-established strategies for constructing polysubstituted xanthone (B1684191) scaffolds. organic-chemistry.org The primary challenges lie in the regioselective formation of the oxygenated tricyclic core and the controlled introduction of the C4 side chain. Classical and modern synthetic methods for xanthones provide a robust toolbox for achieving these goals. up.ptrsc.org
Common strategies for constructing the xanthone core are summarized in the table below.
| Synthetic Method | Description | Key Reagents/Conditions |
| Grover, Shah, and Shah Reaction | A one-pot synthesis involving the reaction of a phenol (B47542) with a β-ketoester, often used for synthesizing hydroxylated xanthones. | Polyphosphoric acid (PPA), POCl₃ |
| Cyclodehydration of Benzophenones | An intramolecular cyclization of a 2,2'-dihydroxybenzophenone (B146640) intermediate. This is a very common and versatile method. | PPA, Ac₂O, H₂SO₄, or base-catalyzed methods |
| Electrophilic Cycloacylation | Intramolecular Friedel-Crafts acylation of a 2-aryloxybenzoic acid precursor to form the central pyrone ring. up.pt | PPA, P₂O₅, triflic anhydride (B1165640) (Tf₂O) |
| Tandem Cycloadditions | Modern approaches, such as tandem [4+1]/[4+2] cycloadditions, can build the substituted core in a highly convergent manner. nih.govacs.org | Carbonylchromones, isocyanides, dienophiles |
A logical retrosynthetic analysis of this compound (Structure 1 ) involves disconnecting the molecule at key strategic bonds to identify simpler, commercially available, or easily synthesized starting materials. nih.gov
Retrosynthetic Plan:
A primary disconnection breaks the C4-alkyl bond, separating the xanthone core 2 from the (3-hydroxy-3-methylbutyl) side chain synthon 3 . This suggests a late-stage introduction of the side chain onto a pre-formed xanthone nucleus via an electrophilic substitution like a Friedel-Crafts reaction.
The xanthone core 2 can be further disconnected via the central ether linkage, a strategy that points towards an Ullmann condensation, or more commonly, by breaking a C-C bond of the central ring. The latter approach leads to a 2,2'-dihydroxybenzophenone intermediate 4 . This benzophenone (B1666685) is a key intermediate, and its disconnection across the carbonyl group via a Friedel-Crafts acylation pathway reveals two simpler aromatic precursors: a phloroglucinol (B13840) derivative 5 (A-ring precursor) and a substituted salicylic (B10762653) acid derivative 6 (B-ring precursor).
Figure 1: Retrosynthetic Analysis of this compound
Key Reaction Steps (Forward Synthesis):
Benzophenone Formation : The synthesis would commence with a Friedel-Crafts acylation between a protected phloroglucinol derivative (e.g., 1,3,5-trimethoxybenzene) and a 2,6-dihydroxybenzoic acid derivative. The choice of protecting groups is crucial to direct the acylation and prevent unwanted side reactions.
Xanthone Core Cyclization : The resulting 2,2',4',6,6'-pentahydroxybenzophenone intermediate would then be subjected to cyclodehydration. This is typically achieved under acidic conditions (e.g., heating in polyphosphoric acid) or via a two-step process of ether formation followed by cyclization to yield the 1,3,5,7-tetrahydroxyxanthone core.
Regioselective Side-Chain Installation : The most challenging step is the regioselective introduction of the side chain at the C4 position. This could be accomplished via a Friedel-Crafts acylation using 3,3-dimethylacryloyl chloride on the protected xanthone core, followed by reduction of the resulting ketone and hydration of the double bond. Alternatively, a direct Friedel-Crafts alkylation with a suitable precursor like 3-methyl-1-butene-3-ol under Lewis acid catalysis could be envisioned, although controlling regioselectivity would be paramount. The strong activating and ortho-, para-directing hydroxyl groups at C3 and C5 would direct the incoming electrophile to the C4 position.
Deprotection : The final step would involve the removal of all protecting groups to yield this compound.
Regioselectivity : The synthesis of this compound is a significant challenge in regiocontrol. nih.govacs.org
Xanthone Core Formation : The substitution pattern of the A- and B-ring precursors dictates the regiochemical outcome of the final xanthone. Using phloroglucinol (1,3,5-trihydroxybenzene) as the A-ring precursor ensures the 1,3-dihydroxy pattern. The B-ring precursor must be chosen to yield the C5-hydroxyl group.
Side-Chain Installation : The regioselectivity of the C4-alkylation or acylation is governed by the electronic properties of the xanthone core. The hydroxyl groups at C3 and C5 are strongly activating and direct electrophilic substitution to the C4 position, which is ortho to both. This inherent electronic bias can be exploited to achieve high regioselectivity in this key step. Modern synthetic methods, such as tandem cycloadditions, can offer exquisite control over the final substitution pattern. computaex.escomputaex.es
Stereoselectivity : The natural product this compound possesses a tertiary alcohol in its side chain but lacks a stereocenter. Therefore, stereoselectivity is not a consideration in its de novo synthesis. However, the synthesis of analogues with chiral side chains would require stereoselective methods. nii.ac.jpnih.gov For instance, creating an analogue with a chiral secondary alcohol in the side chain could be achieved through asymmetric reduction of a ketone precursor or by using chiral building blocks. researchgate.netresearchgate.net
Semi-Synthesis of this compound Derivatives from Natural Precursors
Semi-synthesis offers a powerful alternative to total synthesis, particularly when a structurally related natural product is available in larger quantities. researchgate.net this compound is isolated from plants of the Moraceae family, such as Cudrania tricuspidata, which is a rich source of various prenylated xanthones. vdoc.pubresearchgate.net
A common semi-synthetic strategy would involve:
Isolation : A more abundant xanthone precursor, such as one containing a simple prenyl (3-methyl-2-butenyl) or geranyl side chain, is isolated from the natural source.
Chemical Modification : The isolated precursor is then chemically transformed into this compound or its derivatives. This often involves modifications of the side chain. For example, a prenyl side chain could be epoxidized and then reductively opened to install a hydroxyl group. Alternatively, oxidative cleavage followed by a Grignard reaction could be used to construct the desired 3-hydroxy-3-methylbutyl moiety. Such modifications allow for the creation of novel derivatives that are not directly accessible from nature. researchgate.net
Combinatorial Chemistry and Library Generation of this compound Analogues
The xanthone scaffold is considered a "privileged structure" in medicinal chemistry, as it can bind to multiple, unrelated biological targets. researchgate.net This makes the this compound skeleton an excellent starting point for generating compound libraries to screen for new biological activities. Combinatorial chemistry provides the tools for the rapid synthesis of a large number of analogues. rsc.orgnih.gov
A general approach for generating an this compound analogue library would involve:
Scaffold Synthesis : A common xanthone core, either synthesized de novo or obtained via semi-synthesis, is prepared. This core might be functionalized with reactive handles, such as an azide (B81097) or alkyne for "click chemistry," or attached to a solid support for simplified purification. rsc.orgrsc.org
Diversification : The scaffold is then reacted with a diverse set of building blocks. For this compound, the free hydroxyl groups are ideal points for diversification. They can be acylated, alkylated, or glycosylated with a library of different reagents to explore the impact of these substitutions on activity.
Library Generation : These reactions can be performed in parallel to quickly produce a library of hundreds or thousands of distinct, but structurally related, compounds. researchgate.net For instance, a library of aminoalkanolic xanthone derivatives has been synthesized and evaluated for anticancer properties. nih.govresearchgate.net
This strategy allows for a systematic exploration of the structure-activity relationship (SAR), identifying which structural features of the this compound molecule are critical for its biological effects and which can be modified to enhance potency or selectivity. researchgate.net
Mechanistic Investigations of Isoalvaxanthone S Biological Activities in Vitro and Cellular Models
Molecular Target Identification and Validation for Isoalvaxanthone Action
Research into the biological activities of this compound, a prenylated xanthone (B1684191), has identified several molecular targets that are crucial to its observed effects, particularly in cancer cell models. The primary targets implicated in its mechanism of action are involved in cell signaling cascades that regulate cell proliferation, migration, and invasion. Key molecular targets identified include the small GTPase Rac1, the transcription factor Activator Protein-1 (AP-1), and Matrix Metalloproteinase-2 (MMP-2). spandidos-publications.comtandfonline.comfrontiersin.org
Validation of these targets has been primarily achieved through in vitro studies using human cancer cell lines, such as the SW620 colon cancer cell line. frontiersin.org In these models, this compound has been shown to inhibit cancer cell proliferation and metastatic behaviors by modulating the activity of these specific proteins. spandidos-publications.comtandfonline.com The inactivation of Rac1 and the subsequent suppression of AP-1 activity appear to be central to the downstream inhibition of MMP-2 expression, validating their roles as key mediators of this compound's anti-neoplastic properties. spandidos-publications.comfrontiersin.org
Protein-Ligand Binding Studies with this compound
While the downstream biological effects of this compound on its molecular targets have been investigated, detailed protein-ligand binding studies that characterize the direct physical interaction between this compound and proteins like Rac1 or components of the AP-1 complex are not extensively detailed in the available scientific literature. Current understanding is largely derived from cellular assays that measure changes in the activity or expression levels of these target proteins following treatment with this compound, rather than from biophysical methods like isothermal titration calorimetry or surface plasmon resonance that would quantify binding affinity and kinetics. The observed inactivation of these proteins suggests a direct or indirect interaction, but the precise nature of the binding remains an area for further investigation.
Enzyme Inhibition or Activation Profiles by this compound
The enzymatic activity of Matrix Metalloproteinases (MMPs) is a key target of this compound. Specifically, this compound has been shown to inhibit the expression and activity of MMP-2, a zinc-dependent endopeptidase. spandidos-publications.comfrontiersin.org MMPs, particularly the gelatinases MMP-2 and MMP-9, play a critical role in the degradation of the extracellular matrix, a crucial step for cancer cell invasion and metastasis. spandidos-publications.com this compound's ability to suppress MMP-2 suggests a potent anti-invasive effect. frontiersin.org Studies in SW620 colon cancer cells have demonstrated that this compound can inhibit the expression of MMP-2, thereby reducing the cells' invasive potential. frontiersin.org There is no significant evidence to suggest that this compound functions as an enzyme activator.
| Enzyme Target | Effect | Cell Model | Observed Outcome |
|---|---|---|---|
| Matrix Metalloproteinase-2 (MMP-2) | Inhibition of expression and activity | SW620 (Colon Cancer) | Reduced cancer cell invasiveness |
Modulation of Cellular Signaling Pathways by this compound
This compound exerts its biological effects by modulating key cellular signaling pathways involved in cancer progression. A primary pathway affected is the Rac1/AP-1 signaling cascade. spandidos-publications.com Rac1, a member of the Rho family of small GTPases, is a critical regulator of the actin cytoskeleton, cell motility, and cell proliferation. By inactivating Rac1, this compound disrupts these processes. spandidos-publications.com The inactivation of Rac1 leads to the downstream suppression of the Activator Protein-1 (AP-1) transcription factor. spandidos-publications.com AP-1 controls the expression of various genes involved in cell growth and invasion, including MMP-2. spandidos-publications.com Therefore, by targeting the Rac1/AP-1 axis, this compound effectively inhibits multiple steps in cancer metastasis, including proliferation, migration, and invasion. spandidos-publications.com
Regulation of Gene Expression by this compound (e.g., Transcriptomic Analysis)
This compound's modulation of signaling pathways translates into specific changes in gene expression. The most prominently documented effect is the downregulation of the gene encoding for Matrix Metalloproteinase-2 (MMP-2). frontiersin.org This regulation is mechanistically linked to the inactivation of the AP-1 transcription factor. spandidos-publications.com AP-1 binds to specific promoter regions of target genes to activate their transcription; by inhibiting AP-1, this compound effectively silences the expression of AP-1-regulated genes like MMP-2. spandidos-publications.com
While the specific effect on MMP-2 is well-noted, comprehensive transcriptomic analyses, such as RNA sequencing (RNA-seq), detailing the global changes in gene expression in response to this compound treatment have not been extensively reported. Such studies would provide a broader understanding of the full spectrum of genes and cellular pathways regulated by this compound.
| Signaling Target | Molecular Class | Effect of this compound | Downstream Consequence |
|---|---|---|---|
| Rac1 | Small GTPase | Inactivation | Inhibition of cell migration and proliferation |
| Activator Protein-1 (AP-1) | Transcription Factor | Inactivation/Suppression | Downregulation of target genes (e.g., MMP-2) |
Influence on Protein Phosphorylation Cascades by this compound
Protein phosphorylation cascades are fundamental mechanisms of signal transduction that regulate a vast array of cellular processes. nih.gov Key cascades involved in cell survival and proliferation include the mitogen-activated protein kinase (MAPK) pathways. nih.gov While the molecular targets of this compound, such as Rac1, are known to be integrated within complex signaling networks that are heavily regulated by phosphorylation, direct studies detailing the specific influence of this compound on protein phosphorylation cascades are limited in the current literature. The inactivation of Rac1 likely impacts downstream phosphorylation events, but the precise kinases or phosphatases that are directly or indirectly affected by this compound have not been explicitly identified.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of natural compounds by identifying the chemical moieties responsible for their biological activity. For the broader class of xanthone derivatives, SAR studies have been conducted to determine how features, such as the number and position of hydroxyl and other substituent groups, influence their anticancer effects. nih.gov These studies have shown that the cytotoxic activity of xanthones is not simply dependent on the number of hydroxyl groups, but rather on their specific placement on the xanthone scaffold, which affects properties like lipophilicity and target binding. nih.gov
However, specific SAR studies focusing on a series of synthesized this compound analogues to systematically evaluate how modifications to its unique prenyl group or other parts of its structure affect its activity against targets like Rac1 or MMP-2 are not well documented in the available scientific literature. Such studies would be invaluable for the development of more potent and selective therapeutic agents based on the this compound scaffold.
In Vitro and Cellular Pharmacological Profiles of Isoalvaxanthone
Anticancer Potential of Isoalvaxanthone in Various Cancer Cell Lines
This compound has been the subject of multiple in vitro studies to evaluate its potential as an anticancer agent. nih.gov Research has shown that it can inhibit several key processes involved in tumor development and progression, including cell proliferation, migration, and invasion. nih.govwaocp.org These effects have been observed in various cancer cell lines, suggesting a broad spectrum of activity.
Anti-Proliferative Effects of this compound on Cancer Cells
A key indicator of anticancer potential is the ability to halt the uncontrolled growth of cancer cells. This compound has been shown to possess anti-proliferative effects against various cancer cell lines. nih.govwaocp.orgmdpi.com
In a study on colorectal cancer cells (SW620), this compound demonstrated a dose-dependent inhibition of cell proliferation. nih.gov This effect was also observed in other colon cancer cell lines, including Caco-2, HT-29, and LoVo, where novel xanthone (B1684191) derivatives with similar activities were tested. mdpi.com The anti-proliferative potential of these compounds was found to be comparable to that of a known proliferation inhibitor. mdpi.com Furthermore, research on B16F10 melanoma cells showed that this compound's parent compounds, macluraxanthone (B191769) and gerontoxanthone-I, exhibited potent anti-proliferative effects. waocp.org
Table 1: Anti-Proliferative Effects of this compound and Related Compounds on Cancer Cell Lines
| Compound | Cell Line | Effect | Reference |
|---|---|---|---|
| This compound | SW620 (Colon) | Dose-dependent inhibition of proliferation | nih.gov |
| Novel Xanthone Derivatives | Caco-2, HT-29, LoVo (Colon) | Decreased proliferation | mdpi.com |
| Macluraxanthone | B16F10 (Melanoma) | Potent anti-proliferative effect | waocp.org |
Induction of Apoptosis by this compound in Cellular Models
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. frontiersin.org The ability to induce apoptosis is a desirable characteristic for an anticancer agent. nih.govmdpi.com this compound and related xanthone derivatives have been shown to induce apoptosis in cancer cells. waocp.orgmdpi.com
In colon cancer cell lines, treatment with novel xanthone derivatives led to the induction of apoptosis. mdpi.com Microscopic evaluation confirmed the presence of apoptotic and necrotic cells following treatment. mdpi.com Similarly, in B16F10 melanoma cells, extracts from Maclura amboinensis, containing macluraxanthone and gerontoxanthone-I, were found to induce apoptosis. waocp.orgresearchgate.net This was suggested by observations of DNA damage and subsequent apoptotic cell death. researchgate.net
The mechanism of apoptosis induction by related compounds has been linked to the regulation of multiple signaling pathways and the generation of reactive oxygen species (ROS). nih.govnih.gov For instance, the isoflavone (B191592) genistein (B1671435) has been shown to induce apoptosis in stomach cancer cell lines through the activation of a signal transduction pathway for apoptosis. nih.gov
Cell Cycle Arrest Mechanisms Induced by this compound
The cell cycle is a series of events that leads to cell division and replication. frontiersin.org Dysregulation of the cell cycle is a hallmark of cancer. nih.gov The ability of a compound to cause cell cycle arrest can prevent cancer cells from multiplying. mdpi.comresearchgate.net
While direct studies on this compound's effect on cell cycle arrest are limited, research on related xanthones and other phytochemicals provides insight into potential mechanisms. dntb.gov.ua For example, some natural compounds induce cell cycle arrest at the G2/M phase in cancer cells. researchgate.net This is often associated with alterations in the levels of regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). mdpi.comresearchgate.net The activation of tumor suppressor pathways, like the p53 pathway, can also lead to cell cycle arrest. mdpi.com
Anti-Migration and Anti-Invasion Activities of this compound in Metastatic Models
Metastasis, the spread of cancer cells from the primary tumor to other parts of the body, is a major cause of cancer-related deaths. mdpi.com This process involves cell migration and invasion of surrounding tissues. phcogj.com this compound has demonstrated significant anti-migration and anti-invasion properties in in vitro models of metastasis. nih.govwaocp.org
In a study using SW620 colorectal cancer cells, this compound was found to suppress both cell migration and invasion in a dose-dependent manner. nih.gov A key factor in this process was the inhibition of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for cancer cell invasion. nih.gov this compound was shown to suppress both the activation and expression of MMP-2. nih.gov The underlying mechanism involves the inactivation of Rac1, a protein involved in cell motility, and the subsequent inhibition of the activator protein-1 (AP-1) transcription factor. nih.gov
Similarly, extracts from Maclura amboinensis containing related xanthones significantly inhibited the invasion and migration of highly metastatic B16F10 melanoma cells. waocp.orgresearchgate.net These effects were observed at non-toxic concentrations, indicating that the suppression of migration was not due to cytotoxicity. waocp.org
Table 2: Anti-Migration and Anti-Invasion Effects of this compound and Related Compounds
| Compound/Extract | Cell Line | Key Findings | Reference |
|---|---|---|---|
| This compound | SW620 (Colon) | Inhibited migration and invasion; suppressed MMP-2 activation and expression via Rac1/AP-1 inactivation. | nih.gov |
Anti-Inflammatory Activities of this compound in Cellular and Cell-Free Systems
Chronic inflammation is known to play a role in the development of various diseases, including cancer. journalmeddbu.com Therefore, compounds with anti-inflammatory properties may have therapeutic potential. zellavie.ch this compound and related phenolic compounds have been investigated for their anti-inflammatory activities in various in vitro models. researchgate.net
Modulation of Inflammatory Mediators by this compound
Inflammation is regulated by a complex network of inflammatory mediators, including cytokines and enzymes like cyclooxygenase (COX). journalmeddbu.comfrontiersin.org The ability of a compound to modulate these mediators can influence the inflammatory response. mdpi.comnih.gov
While direct studies on this compound's modulation of specific inflammatory mediators are not extensively detailed in the provided context, research on related compounds suggests potential mechanisms. For instance, some flavonoids have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.gov Other natural compounds have been found to decrease the generation of nitric oxide (NO) in macrophage cells, a key inflammatory mediator. mdpi.com Furthermore, the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation, has been identified as a mechanism for the anti-inflammatory effects of some natural products. nih.gov
Antioxidant Properties of this compound
The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in cellular damage and various diseases. This property is commonly evaluated in vitro using several standard assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay are two of the most widely used methods. researchgate.netnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to stabilize the respective radicals, with the activity often expressed as an IC50 value—the concentration of the compound required to scavenge 50% of the radicals. researchgate.netjapsonline.com
Xanthones as a chemical class, particularly those isolated from natural sources like the family Moraceae, are recognized for their significant antioxidative activities. frontiersin.orgbiorxiv.org Bioactive compounds from plants of the Cudrania genus, a known source of this compound, have demonstrated notable antioxidant effects in various studies. frontiersin.orgbiorxiv.org However, while the general class of compounds and plant extracts show promise, specific quantitative data detailing the antioxidant activity of isolated this compound, such as its IC50 values in DPPH or ABTS assays, are not extensively detailed in the currently reviewed scientific literature.
Antimicrobial Activities of this compound (Antibacterial, Antifungal, Antiviral)
The ability of this compound to inhibit the growth of pathogenic microorganisms has been investigated in several contexts.
Antibacterial Activity
This compound has demonstrated in vitro activity against specific strains of drug-resistant bacteria. A study focusing on xanthones isolated from the roots of Cudrania cochinchinensis tested their efficacy against five strains of vancomycin-resistant enterococci (VRE). sld.cu In this research, this compound was found to exhibit weaker, yet still significant, antibacterial activity. sld.cu The potency of antibacterial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. japsonline.comsld.cunih.gov
Table 1: Antibacterial Activity of this compound Against Vancomycin-Resistant Enterococci (VRE)
| Compound | Target Organism | MIC (µg/mL) | Source |
| This compound | Vancomycin-Resistant Enterococci (VRE) | 3.13 - 6.25 | sld.cu, nih.gov, japsonline.com |
Antifungal Activity
Extracts from plants known to produce this compound, such as Cudrania cochinchinensis, have been shown to possess antifungal properties against a range of fungal species. researchgate.netmdpi.com However, studies that specifically isolate and test the antifungal activity of pure this compound are less common. While bioassay-guided fractionation of C. cochinchinensis has identified other antifungal xanthones, this compound was not listed among the most active compounds against the specific pathogens tested in that particular study, which included Cryptococcus neoformans and various Aspergillus species. mdpi.com Therefore, a detailed spectrum of its antifungal activity and specific MIC values against common fungal pathogens are not well-documented in the available literature. nih.govnih.govscielo.br
Antiviral Activity
The antiviral potential of xanthones has been an area of interest, with some compounds from the Cudrania and Maclura genera showing activity against viruses like HIV. researchgate.net Furthermore, certain xanthones from Cudrania tricuspidata have been identified as potential inhibitors of the neuraminidase enzyme, a key target for anti-influenza drugs. biorxiv.org Despite these findings for related compounds, specific in vitro studies confirming and quantifying the antiviral activity of this compound against particular viruses (e.g., HIV, influenza) have not been prominently reported in the reviewed scientific literature.
Neuroprotective Effects of this compound in Neuronal Cell Models
Neuroprotection refers to the preservation of neuronal structure and function. In vitro studies of neuroprotective effects often utilize neuronal cell models, such as the human neuroblastoma SH-SY5Y cell line. nih.govmednexus.org In these models, cells are typically exposed to neurotoxins or oxidative stress-inducing agents to mimic the neuronal damage seen in neurodegenerative diseases, and the ability of a test compound to prevent cell death or dysfunction is measured. jsurgmed.commdpi.com
Xanthones and flavonoids isolated from Cudrania tricuspidata have been reported to possess notable neuroprotective effects. frontiersin.orgbiorxiv.org These findings suggest that compounds from this plant source may have the potential to protect neuronal cells. However, dedicated research focusing specifically on the neuroprotective effects of isolated this compound in neuronal cell models like SH-SY5Y has not been detailed in the surveyed literature. The specific mechanisms, such as the modulation of apoptotic pathways or protection against oxidative stress in neurons, remain to be elucidated for this particular compound.
Immunomodulatory Properties of this compound in Immune Cell Cultures
Immunomodulators are substances that can modify the activity of the immune system, either by stimulating or suppressing it. nih.gov The immunomodulatory properties of natural compounds are often assessed in vitro using immune cell cultures, such as macrophages or lymphocytes. mdpi.com Key indicators of immunomodulation include changes in immune cell proliferation, phagocytic activity, and the production of signaling molecules known as cytokines (e.g., TNF-α, IL-6, IL-1β) and inflammatory mediators like nitric oxide (NO). mdpi.com
While various natural products, including polysaccharides and certain flavonoids, have demonstrated clear immunomodulatory effects in such cellular assays, there is a lack of specific information regarding this compound. mdpi.com The current body of scientific literature reviewed does not appear to contain studies that have investigated the immunomodulatory properties of this compound in immune cell cultures. Therefore, its potential to stimulate or suppress immune responses by affecting cytokine production or other functions of immune cells remains an unexamined area of its pharmacological profile.
Analytical Methodologies for Isoalvaxanthone Detection and Quantification
Chromatographic Techniques for Isoalvaxanthone Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. gsconlinepress.comwikipedia.org For this compound, liquid chromatography techniques are particularly prevalent.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. shimadzu.comopenaccessjournals.com It separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. shimadzu.com The technique is valued for its high resolution, accuracy, and reproducibility. openaccessjournals.com
In the analysis of xanthones and related phenolic compounds, reversed-phase HPLC is a common approach. researchgate.net This method utilizes a nonpolar stationary phase and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. A typical HPLC system for this compound analysis would consist of a pump to deliver the mobile phase, an injector to introduce the sample, a column containing the stationary phase, a detector, and a data acquisition system. wikipedia.org
The choice of detector is critical for sensitive and selective quantification. Ultraviolet-Visible (UV-Vis) detectors are frequently used, as they can measure the absorbance of the analyte at a specific wavelength. frontiersin.org For this compound, the detection wavelength would be set at its maximum absorbance (λmax) to ensure optimal sensitivity.
Table 1: Typical HPLC Parameters for Xanthone (B1684191) Analysis
| Parameter | Specification |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acidified water (e.g., with formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Injection Volume | 10 - 20 µL |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Detection Wavelength | Set at the λmax of this compound |
This table presents a generalized set of parameters. Specific conditions may vary depending on the sample matrix and the specific instrument used.
For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (MS), a technique known as Liquid Chromatography-Mass Spectrometry (LC-MS). wikipedia.org This hyphenated technique combines the separation power of LC with the mass-analyzing capability of MS. eag.comchemyx.com LC-MS/MS, or tandem mass spectrometry, takes this a step further by using two mass analyzers in series, providing even greater specificity and reducing background noise. nih.gov
In an LC-MS/MS analysis, after the components are separated by the LC system, they enter the mass spectrometer's ion source, where they are ionized. eag.com These ions are then separated based on their mass-to-charge ratio (m/z). nih.gov This technique is particularly valuable for identifying and quantifying trace amounts of compounds in complex mixtures. frontiersin.org
The high sensitivity of LC-MS/MS makes it a powerful tool for the analysis of this compound, especially in complex biological matrices where concentrations may be very low. omicsonline.org
Table 2: Key Advantages of LC-MS/MS for this compound Analysis
| Feature | Advantage |
| High Sensitivity | Capable of detecting compounds at very low concentrations (parts per trillion in some cases). eag.com |
| High Selectivity | The use of tandem mass spectrometry (MS/MS) allows for highly specific detection, minimizing interference from other compounds in the matrix. nih.gov |
| Structural Information | Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, which can aid in its structural elucidation. |
| Wide Applicability | Can be used to analyze a broad range of compounds in diverse and complex samples. wikipedia.org |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.comwikipedia.org GC is suitable for volatile and thermally stable compounds. thermofisher.com Since this compound itself is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. nih.govjfda-online.com
Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. researchgate.net For a compound like this compound, which contains hydroxyl groups, silylation is a common derivatization technique. This process replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, making the molecule more volatile and suitable for GC analysis. researchgate.net
Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated in a capillary column. thermofisher.com The separated components then enter the mass spectrometer for detection and identification. wikipedia.org While applicable, the need for derivatization makes GC-MS a less direct method for this compound analysis compared to HPLC and LC-MS.
Spectrophotometric Assays for this compound Detection
Spectrophotometry is a technique that measures the amount of light absorbed by a chemical substance. protocols.io It is a relatively simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. mdpi.com
To detect and quantify this compound using spectrophotometry, a solution of the compound is placed in a cuvette, and light of a specific wavelength is passed through it. protocols.io The amount of light that passes through the sample is measured by a detector. According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the absorbing species.
The first step in developing a spectrophotometric assay is to determine the absorption spectrum of this compound to identify its wavelength of maximum absorbance (λmax). This is the wavelength at which the compound absorbs light most strongly, and it provides the highest sensitivity for quantification. While spectrophotometric methods are straightforward, they can be less specific than chromatographic techniques, as other compounds in the sample may also absorb at the same wavelength. frontiersin.org
Bioanalytical Methods for this compound in Complex Matrices (excluding human clinical samples)
The analysis of this compound in complex biological matrices, such as plant extracts or animal tissues, presents unique challenges due to the presence of numerous interfering substances. chromatographyonline.com Bioanalytical methods must be robust and selective to accurately quantify the target analyte. nih.gov
Sample preparation is a critical step in bioanalytical methods to remove interferences and concentrate the analyte. chromatographyonline.com Common sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and filtration. chromatographyonline.com The choice of method depends on the nature of the sample matrix and the analyte.
For the analysis of this compound in such matrices, LC-MS/MS is often the method of choice due to its high sensitivity and selectivity. omicsonline.org The validation of a bioanalytical method is essential to ensure its reliability and includes the assessment of parameters such as selectivity, accuracy, precision, and stability. fda.goveuropa.eu Selectivity is particularly important to demonstrate that the method can differentiate the analyte from other components in the matrix. europa.eu
Ecological and Environmental Aspects of Isoalvaxanthone
Role of Isoalvaxanthone in Plant-Herbivore Interactions and Plant Defense
Plants have evolved a sophisticated array of defense mechanisms to deter herbivores, ranging from physical barriers to the production of a diverse arsenal (B13267) of chemical compounds. wikipedia.org Secondary metabolites, which are not essential for primary metabolic functions, are central to these chemical defenses. nih.govresearchgate.net These compounds can act as toxins, repellents, or anti-feedants, influencing the behavior, growth, and survival of herbivores. wikipedia.org
This compound is classified as a secondary metabolite and is believed to contribute to a plant's defense strategy. While direct studies on this compound's specific effects on a wide range of herbivores are limited, the broader class of compounds to which it belongs, xanthones and more generally polyphenols, are well-documented for their roles in plant defense. mdpi.comresearchgate.net These compounds can deter feeding through various mechanisms, including acting as cytotoxins or by complexing with enzymes in the herbivore's digestive system. nih.gov The production of such defensive chemicals can be either constitutive, meaning they are always present in the plant tissues, or induced, where their synthesis is triggered by herbivore damage. wikipedia.orgnih.gov
The effectiveness of chemical defenses like this compound is part of a complex "phytochemical landscape" that shapes the co-evolutionary dynamics between plants and the insects that feed on them. f1000research.com Research indicates that a plant's defense is often not reliant on a single compound but rather a synergistic combination of multiple chemical deterrents. weebly.com
Table 1: Documented Biological Activities of Natural Product Classes Relevant to Plant Defense
| Compound Class | General Role in Plant Defense | Specific Examples of Effects |
| Polyphenols | Antifeedant, Toxin, Growth Inhibition | Induce production of tannins, alter gene expression in herbivores, antimicrobial activity against herbivore symbionts. mdpi.comresearchgate.net |
| Flavonoids | Cytotoxic, Enzyme Interaction, Free-radical Scavenging | Influence insect behavior, growth, and development. nih.gov |
| Alkaloids | Toxic, Pharmacologically Active | Includes well-known compounds like nicotine (B1678760) and caffeine (B1668208) that deter herbivores. wikipedia.org |
| Terpenoids | Toxin, Repellent | A diverse class of compounds with various anti-herbivore properties. nih.gov |
Allelopathic Effects of this compound in Plant-Plant Chemical Communication
Allelopathy is a biological phenomenon where an organism produces biochemicals, known as allelochemicals, that influence the germination, growth, survival, and reproduction of other organisms. wikipedia.org In plants, this chemical interference is a form of competition, where compounds released into the environment can inhibit neighboring plants. wikipedia.orgnih.gov These allelochemicals can be released from various parts of the plant, including leaves, roots, and decaying plant material. wikipedia.orgnih.gov
While specific research on the allelopathic properties of isolated this compound is not extensively documented, the chemical class of xanthones and other phenolic compounds are known to be involved in allelopathic interactions. mdpi.com Allelopathy can have significant ecological effects, influencing species distribution and the success of invasive plants. wikipedia.org The effects of allelochemicals are often concentration-dependent, with higher concentrations leading to greater inhibition of seed germination and seedling growth. mdpi.comresearchgate.net For instance, studies on various plant extracts have shown that they can significantly reduce the germination and growth of other plant species. researchgate.net
The mechanism of action for allelopathic compounds can involve the inhibition of essential physiological processes in the target plant, such as seed germination, root extension, and nutrient uptake. nih.govnih.gov
Table 2: Examples of Plant Species with Documented Allelopathic Activity
| Plant Species | Type of Allelochemicals | Observed Allelopathic Effects |
| Juglans nigra (Black Walnut) | Juglone (a naphthoquinone) | Inhibits the growth of many plants, including some vegetables and ornamental flowers. wikipedia.org |
| Ailanthus altissima (Tree of Heaven) | Ailanthone (a quassinoid) and other compounds | Suppresses the growth of neighboring plants through root-secreted allelochemicals. wikipedia.orgnih.gov |
| Eucalyptus spp. | Various phenolic compounds and essential oils | Leaf litter and root exudates can inhibit the growth of certain soil microbes and other plant species. wikipedia.org |
| Festulolium spp. | Phenolic compounds (e.g., caffeic acid, syringic acid) | Aqueous extracts show inhibitory effects on the germination and growth of Eruca sativa. mdpi.com |
Biotransformation and Environmental Fate of this compound
The environmental fate of a xenobiotic compound—a substance foreign to a biological system—is determined by various transformation and degradation processes. openaccessjournals.comresearchgate.net Biotransformation, or metabolism by living organisms, is a key mechanism that can alter the structure, toxicity, and persistence of such compounds in the environment. openaccessjournals.commdpi.com Microbial transformation is generally considered the most significant degradation process for many organic chemicals. nih.gov
The environmental degradation of a compound like this compound begins with its release from the plant into the soil and water. Factors such as soil type, temperature, pH, and microbial activity can influence its persistence and transformation. openaccessjournals.comnih.gov Environmental degradation is the process by which the quality of natural resources is diminished, often through the introduction of harmful substances. weebly.com
While specific studies detailing the complete biotransformation pathway and environmental half-life of this compound are scarce, general principles of xenobiotic metabolism provide a likely framework. fao.org Organisms, particularly microbes in the soil and water, possess enzymes that can break down complex organic molecules. nih.gov This process can lead to the detoxification of the compound or, in some cases, the formation of metabolites with their own biological activity. openaccessjournals.com The ultimate fate of many organic pollutants is mineralization, where they are completely broken down into simpler inorganic compounds like carbon dioxide and water. nih.gov The introduction of such compounds into the environment is a form of pollution that can have broader ecological impacts. unep.orgnih.govindiabudget.gov.in
Table 3: Factors Influencing the Environmental Fate of Xenobiotics
| Factor | Description | Potential Impact on this compound |
| Microbial Activity | The presence and activity of microorganisms capable of degrading the compound. | Key driver of biotransformation and degradation. nih.gov |
| Soil Properties | pH, organic matter content, and texture can affect sorption and availability. | Influences how strongly this compound binds to soil, affecting its mobility and degradation rate. |
| Water Availability | Moisture is essential for microbial activity and can affect transport. | Can facilitate the movement of this compound through the soil profile. |
| Temperature | Affects the rate of microbial metabolism and chemical reactions. | Higher temperatures generally increase the rate of degradation, up to an optimal point. nih.gov |
| Sunlight (Photolysis) | Breakdown of compounds by light energy. | May contribute to the degradation of this compound at the soil surface or in water. nih.gov |
Future Research Trajectories and Translational Outlook for Isoalvaxanthone
Discovery and Characterization of Novel Isoalvaxanthone Derivatives with Enhanced Bioactivity
The development of novel derivatives from a parent compound is a well-established strategy in medicinal chemistry to enhance therapeutic efficacy and overcome limitations. For this compound, future research will likely focus on the synthesis and characterization of new analogues with improved biological activities. The xanthone (B1684191) scaffold is a versatile platform for chemical modification. ijpca.orgnih.govijpca.org
Strategies for creating novel this compound derivatives may include:
Structural Modifications: Introducing various functional groups, such as halogens, aminoalkoxy groups, or isoprenoid units, to the this compound core structure could significantly alter its pharmacokinetic and pharmacodynamic properties. ijpca.orgijpca.orgnih.gov The addition of these groups can influence the compound's solubility, cell permeability, and binding affinity to molecular targets.
Molecular Hybridization: Combining the pharmacophoric features of this compound with those of other known bioactive molecules could lead to hybrid compounds with synergistic or novel mechanisms of action. This approach has been successfully employed for other classes of natural products to create more potent therapeutic agents. nih.gov
The characterization of these new derivatives will involve a comprehensive evaluation of their bioactivity. High-throughput screening assays will be essential for assessing their efficacy against a panel of cancer cell lines and for determining their anti-inflammatory potential. Promising candidates will then be subjected to more detailed mechanistic studies to understand how the structural modifications translate to enhanced biological effects.
Below is a table summarizing potential modifications and their expected impact on bioactivity:
| Modification Strategy | Potential Functional Groups | Anticipated Enhancement of Bioactivity | Relevant Research Findings |
| Halogenation | Fluorine, Chlorine, Bromine | Increased anticancer and anti-inflammatory activity | Halogenated xanthone derivatives have shown potent bioactivity. ijpca.orgnih.gov |
| Aminoalkoxy Substitution | Various aminoalkoxy chains | Improved anticancer properties | Novel 3-aminoalkoxy derivatives of xanthone have been explored for their anti-inflammatory potential. ijpca.org |
| Isoprenoid Addition | Prenyl or geranyl groups | Enhanced cytotoxicity in cancer cells | Xanthones bearing isoprenoid groups have shown tumor-specific action. nih.gov |
| Glycosylation | Attachment of sugar moieties | Altered solubility and bioavailability | Xanthone rhamnopyranosides have been synthesized and evaluated for cytotoxicity. rsc.org |
Deeper Elucidation of Molecular Mechanisms Underlying this compound's Biological Actions
A thorough understanding of the molecular mechanisms of a compound is crucial for its development as a therapeutic agent. For this compound, initial studies have provided valuable insights into its anticancer effects. Research has shown that this compound can inhibit the proliferation, migration, and invasion of colon cancer cells. nih.gov This is achieved, in part, by inactivating Rac1 and the activator protein-1 (AP-1) transcription factor, leading to the suppression of matrix metalloproteinase 2 (MMP-2), a key enzyme in cancer invasion. nih.gov
Future research should aim to build upon this foundation to create a more comprehensive picture of this compound's mechanism of action. Key areas of investigation include:
Identification of Direct Molecular Targets: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the specific proteins that this compound directly binds to within the cell.
Signaling Pathway Analysis: Expanding the investigation beyond the Rac1/AP-1 pathway to explore the effects of this compound on other critical signaling cascades implicated in cancer and inflammation, such as the NF-κB, MAPK, and PI3K/Akt pathways. nih.govnih.gov
Exploration of Other Biological Activities: While the anticancer effects are promising, the anti-inflammatory and other potential therapeutic properties of this compound remain largely unexplored and warrant further investigation.
The following table outlines the known and potential molecular mechanisms of this compound that require further exploration:
| Biological Process | Known Molecular Mechanism | Potential Future Research Directions | Relevant Signaling Pathways |
| Cancer Cell Proliferation | Inhibition of colon cancer cell growth. nih.gov | Investigating effects on cell cycle regulation and apoptosis induction. | PI3K/Akt, MAPK/ERK |
| Cancer Cell Migration & Invasion | Inactivation of Rac1 and AP-1, leading to suppression of MMP-2. nih.gov | Identifying other regulators of metastasis affected by this compound. | Rho GTPase signaling |
| Inflammation | Not yet elucidated for this compound. | Studying the modulation of pro-inflammatory and anti-inflammatory cytokines and enzymes. | NF-κB, COX, LOX |
Advances in Biosynthetic Engineering for Sustainable this compound Production
The natural abundance of this compound in its plant source, Cudrania cochinchinensis, may not be sufficient for large-scale production required for extensive preclinical and potential future clinical studies. researchgate.netdocumentsdelivered.com Therefore, developing sustainable and scalable production methods is a critical area of future research. Metabolic engineering and synthetic biology offer promising solutions to this challenge. nih.govresearchgate.netamanote.com
The biosynthesis of xanthones in plants involves a complex series of enzymatic reactions, starting from the shikimate pathway to form a benzophenone (B1666685) intermediate, which is then cyclized to create the core xanthone structure. nih.govnih.gov Future research in this area will likely focus on:
Elucidation of the Complete Biosynthetic Pathway: Identifying and characterizing all the enzymes involved in the biosynthesis of this compound in Cudrania cochinchinensis.
Heterologous Production: Transferring the identified biosynthetic genes into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, to create a "cell factory" for this compound production. researchgate.net
Metabolic Optimization: Engineering the metabolic pathways of the microbial host to enhance the flux towards this compound production and increase yields. researchgate.net
This approach not only provides a sustainable source of the compound but also opens up possibilities for producing novel derivatives through the introduction of modifying enzymes into the engineered pathway.
Development of Advanced Delivery Systems for In Vitro or Preclinical this compound Applications (excluding human clinical trials)
The therapeutic efficacy of many natural compounds, including xanthones, can be limited by poor solubility, low bioavailability, and lack of target specificity. Advanced drug delivery systems can help to overcome these hurdles. For this compound, future research should explore the development of novel formulations to enhance its delivery and efficacy in preclinical models.
Potential delivery systems for this compound include:
Nanoparticle-based Systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility and stability. Nanoemulsions have been shown to enhance the efficacy of other xanthones in inhibiting liver cancer cells.
Targeted Delivery: Functionalizing these nanoparticles with ligands that bind to specific receptors overexpressed on cancer cells could enable targeted delivery of this compound to the tumor site, thereby increasing its efficacy and reducing potential off-target effects.
The development and characterization of these advanced delivery systems will be a crucial step in translating the promising in vitro findings for this compound into effective preclinical outcomes.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research
The application of "omics" technologies, such as proteomics and metabolomics, can provide a global and unbiased view of the cellular response to a drug, offering deeper insights into its mechanism of action and potential biomarkers of response. frontiersin.org For this compound, the integration of these technologies represents a significant future research trajectory.
Proteomics: Analyzing the changes in the entire protein expression profile of cells upon treatment with this compound can help to identify novel drug targets and signaling pathways that are modulated by the compound.
Metabolomics: Studying the alterations in the cellular metabolome following this compound exposure can reveal its impact on cellular metabolism and identify metabolic vulnerabilities that could be exploited for therapeutic benefit.
By combining these omics approaches with traditional biochemical and molecular biology techniques, researchers can build a comprehensive understanding of the multifaceted biological actions of this compound, paving the way for its rational development as a potential therapeutic agent.
Q & A
Q. What statistical frameworks are optimal for analyzing dose-dependent synergism between this compound and standard chemotherapeutics?
- Methodological Answer: Apply the Chou-Talalay combination index (CI) method. Calculate CI values using CompuSyn software, where CI < 1 indicates synergism. Validate with Bliss independence models to exclude additive effects .
Methodological Resources Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
